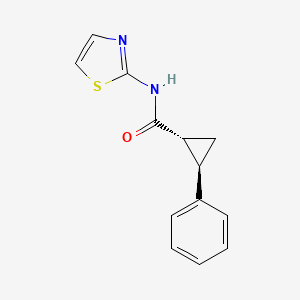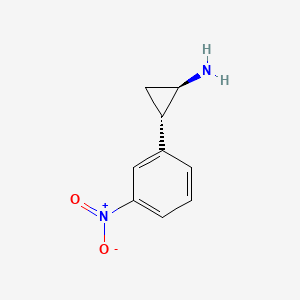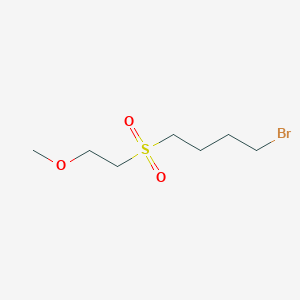
1-Bromo-4-((2-methoxyethyl)sulfonyl)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-((2-methoxyethyl)sulfonyl)butane is a chemical compound with the molecular formula C7H15BrO3S and a molecular weight of 259.16 g/mol . This compound is characterized by the presence of a bromine atom, a methoxyethyl group, and a sulfonyl group attached to a butane backbone. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 1-Bromo-4-((2-methoxyethyl)sulfonyl)butane typically involves the reaction of 1,4-dibromobutane with sodium methoxyethylsulfonate under specific conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The product is then purified using standard techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
1-Bromo-4-((2-methoxyethyl)sulfonyl)butane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Oxidation Reactions: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4)
Common reagents used in these reactions include sodium hydroxide (NaOH), ammonia (NH3), and lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-((2-methoxyethyl)sulfonyl)butane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic pathways.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-((2-methoxyethyl)sulfonyl)butane involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing nucleophilic substitution reactions to occur. The methoxyethyl and sulfonyl groups can participate in oxidation and reduction reactions, respectively, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-((2-methoxyethyl)sulfonyl)butane can be compared with other similar compounds, such as:
1-Bromo-4-((2-hydroxyethyl)sulfonyl)butane: This compound has a hydroxyethyl group instead of a methoxyethyl group, which affects its reactivity and applications.
1-Bromo-4-((2-ethoxyethyl)sulfonyl)butane:
1-Bromo-4-((2-methoxyethyl)sulfonyl)pentane: This compound has an additional carbon atom in the backbone, which influences its physical and chemical characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C7H15BrO3S |
|---|---|
Molekulargewicht |
259.16 g/mol |
IUPAC-Name |
1-bromo-4-(2-methoxyethylsulfonyl)butane |
InChI |
InChI=1S/C7H15BrO3S/c1-11-5-7-12(9,10)6-3-2-4-8/h2-7H2,1H3 |
InChI-Schlüssel |
URMAUKARMPUZLV-UHFFFAOYSA-N |
Kanonische SMILES |
COCCS(=O)(=O)CCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



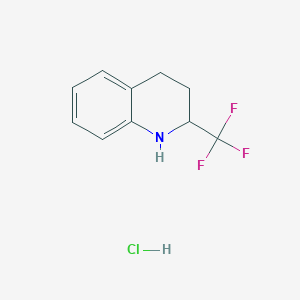

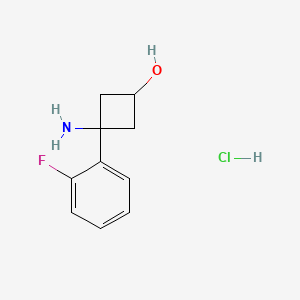
![3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylicacidhydrochloride](/img/structure/B13576834.png)
![Spiro[fluorene-9,2'-oxirane]](/img/structure/B13576845.png)
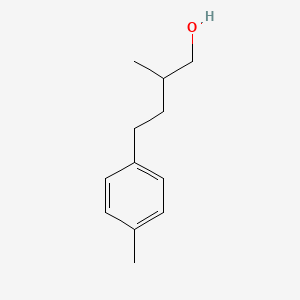
![(1S,3S,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13576847.png)

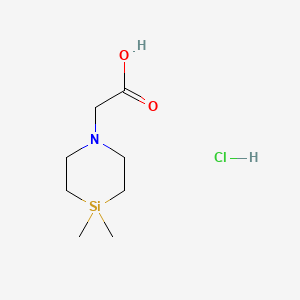
![tert-butyl N-[1-(cyclopropylcarbamoyl)-1-hydroxyhexan-2-yl]carbamate](/img/structure/B13576862.png)
